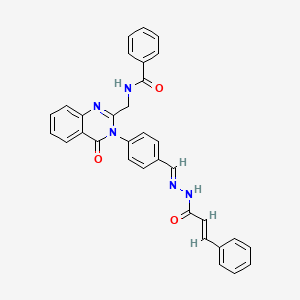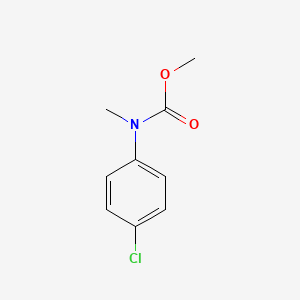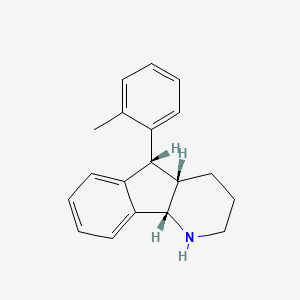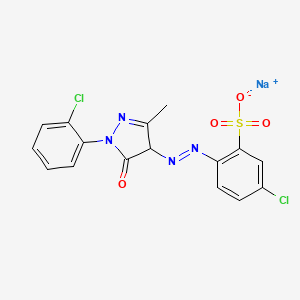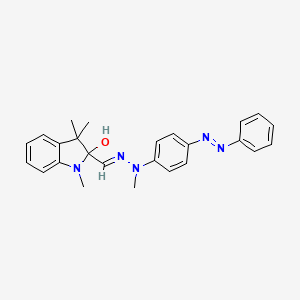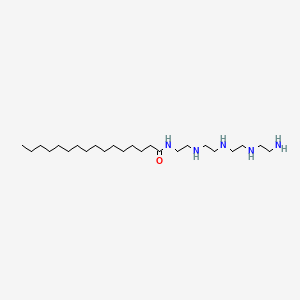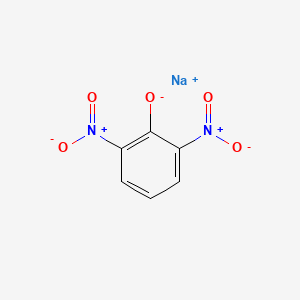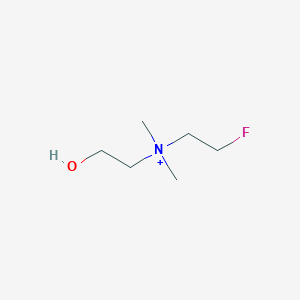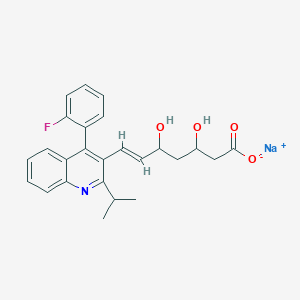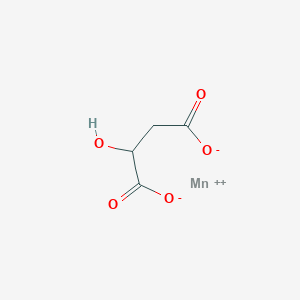
2-Ethylhexyl ((2-butyl-4,7-dihydro-4,7-dioxo-1,3,2-dioxastannepin-2-yl)thio)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethylhexyl ((2-butyl-4,7-dihydro-4,7-dioxo-1,3,2-dioxastannepin-2-yl)thio)acetate is a complex organotin compound. It is characterized by its unique structure, which includes a dioxastannepin ring, making it a subject of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylhexyl ((2-butyl-4,7-dihydro-4,7-dioxo-1,3,2-dioxastannepin-2-yl)thio)acetate typically involves the esterification of 2-ethylhexanol with a suitable acid derivative in the presence of a catalyst. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions are crucial for efficient production .
Análisis De Reacciones Químicas
Types of Reactions
2-Ethylhexyl ((2-butyl-4,7-dihydro-4,7-dioxo-1,3,2-dioxastannepin-2-yl)thio)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different properties and applications.
Reduction: Reduction reactions can modify the compound’s functional groups, potentially altering its reactivity and stability.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized esters, while substitution reactions can produce a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
2-Ethylhexyl ((2-butyl-4,7-dihydro-4,7-dioxo-1,3,2-dioxastannepin-2-yl)thio)acetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organotin compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug delivery agent or in the development of new pharmaceuticals.
Industry: It is utilized in the production of specialized coatings, adhesives, and other materials that benefit from its unique chemical properties
Mecanismo De Acción
The mechanism by which 2-Ethylhexyl ((2-butyl-4,7-dihydro-4,7-dioxo-1,3,2-dioxastannepin-2-yl)thio)acetate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The dioxastannepin ring plays a crucial role in these interactions, potentially affecting various biochemical pathways. The exact molecular targets and pathways are subjects of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
2-Ethylhexyl acetate: A simpler ester with different applications and properties.
Dibutylfluorophenylstannane: Another organotin compound with distinct chemical behavior.
Tributylstannane derivatives: These compounds share some structural similarities but differ in their reactivity and applications
Propiedades
Número CAS |
85938-50-7 |
|---|---|
Fórmula molecular |
C18H30O6SSn |
Peso molecular |
493.2 g/mol |
Nombre IUPAC |
2-ethylhexyl 2-[(2-butyl-4,7-dioxo-1,3,2-dioxastannepin-2-yl)sulfanyl]acetate |
InChI |
InChI=1S/C10H20O2S.C4H4O4.C4H9.Sn/c1-3-5-6-9(4-2)7-12-10(11)8-13;5-3(6)1-2-4(7)8;1-3-4-2;/h9,13H,3-8H2,1-2H3;1-2H,(H,5,6)(H,7,8);1,3-4H2,2H3;/q;;;+3/p-3 |
Clave InChI |
JLWUPTVRGOLUHE-UHFFFAOYSA-K |
SMILES canónico |
CCCCC(CC)COC(=O)CS[Sn]1(OC(=O)C=CC(=O)O1)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


